2-chloro-5-methoxy-DL-phenylalanine
Description
2-Chloro-5-methoxy-DL-phenylalanine is a synthetic phenylalanine derivative featuring a chlorine atom at the 2-position and a methoxy group (-OCH₃) at the 5-position of the aromatic ring. The DL designation indicates a racemic mixture of D- and L-enantiomers, which may influence its biochemical activity compared to enantiopure forms.
Properties
Molecular Formula |
C10H12ClNO3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-amino-3-(2-chloro-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO3/c1-15-7-2-3-8(11)6(4-7)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
InChI Key |
ZBXICTZCCYCTKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)CC(C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Chloro-2-Fluoro-DL-Phenylalanine
- Molecular Formula: C₉H₉ClFNO₂
- Molecular Weight : 217.62 g/mol
- Substituents : Chlorine (5-position), fluorine (2-position).
- Fluorine’s smaller atomic radius may reduce steric hindrance, favoring interactions with biological targets.
- Applications: Not explicitly stated in evidence, but fluorinated phenylalanines are often used in PET imaging or as enzyme inhibitors .
DL-2-Chloro-5-Nitrophenylalanine
- Molecular Formula : C₉H₉ClN₂O₄
- Molecular Weight : 244.63 g/mol
- Substituents: Chlorine (2-position), nitro group (-NO₂, 5-position).
- Key Differences :
- The nitro group is a stronger electron-withdrawing group than methoxy, significantly altering the aromatic ring’s electronic properties and reactivity.
- Nitro-substituted compounds are often intermediates in explosive or dye synthesis, but nitro-phenylalanines may serve as protease inhibitors or photoaffinity labels .
Methyl N-(2,6-Dimethylphenyl)-N-(Methoxyacetyl)-DL-Alanine (Metalaxyl)
- Molecular Formula: C₁₅H₂₁NO₄ (Metalaxyl)
- Substituents : Methoxyacetyl and 2,6-dimethylphenyl groups on alanine.
- The methoxyacetyl group enhances systemic mobility in plants, unlike the methoxy group in phenylalanine derivatives.
- Applications : Widely used as a fungicide, highlighting the role of methoxy groups in agrochemical design .
Structural and Functional Analysis
Substituent Effects
- Electron-Donating vs. Withdrawing Groups: Methoxy (-OCH₃) is electron-donating, increasing ring electron density, which may enhance solubility in polar solvents. Chlorine (moderately electron-withdrawing) and nitro groups (-NO₂, strongly electron-withdrawing) reduce electron density, favoring electrophilic substitution at specific positions.
Theoretical Properties of this compound
- Molecular Formula: C₁₀H₁₂ClNO₃ (calculated).
- Molecular Weight : ~229.66 g/mol (theoretical).
- Predicted Applications: Potential use in studying amino acid transporters or designing enzyme inhibitors (e.g., for phenylalanine ammonia-lyase). Methoxy groups may improve blood-brain barrier penetration compared to nitro or fluorine analogs.
Data Table: Comparative Overview
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